cis-2,6-Dimethylpiperazine

5-HT1B Antagonist Receptor Selectivity CNS Drug Discovery

For pharmaceutical R&D and manufacturing, the stereochemistry of your building block is non-negotiable. Procuring cis-2,6-Dimethylpiperazine (CAS 21655-48-1), rather than unsubstituted piperazine or the trans isomer (CAS 2815-34-1), is critical. As demonstrated by SAR studies, this specific cis configuration is a key determinant for achieving high selectivity for 5-HT1B receptors and low intrinsic activity, a profile unattainable with incorrect isomers. It is also the essential intermediate for manufacturing quinolone antibacterials like sparfloxacin. Sourcing this high-purity isomer ensures your synthesis yields potent, selective, and commercially viable drug candidates.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 21655-48-1
Cat. No. B139716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,6-Dimethylpiperazine
CAS21655-48-1
Synonyms(2S,6R)-rel-2,6-Dimethylpiperazine;  cis-3,5-Dimethylpiperazine; 
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CNCC(N1)C
InChIInChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+
InChIKeyIFNWESYYDINUHV-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,6-Dimethylpiperazine (CAS 21655-48-1): A Stereochemically Defined Piperazine Building Block for Selective Drug Synthesis and Procurement


cis-2,6-Dimethylpiperazine (CAS 21655-48-1) is a cyclic diamine characterized by two methyl substituents in a cis configuration on a piperazine ring [1]. This specific stereochemistry confers a unique three-dimensional orientation critical for molecular recognition in biological systems . As an aliphatic amine, it serves as a key intermediate in the synthesis of various pharmaceutical compounds, including quinolone antibacterials like sparfloxacin and selective CNS agents [2]. Its fundamental physicochemical properties include a melting point of 108-111 °C, a boiling point of 162 °C, and a molecular weight of 114.19 g/mol [1].

Why cis-2,6-Dimethylpiperazine (CAS 21655-48-1) Cannot Be Replaced by Generic Piperazines or its trans Isomer


Substituting cis-2,6-dimethylpiperazine with unsubstituted piperazine, the trans isomer (CAS 2815-34-1), or other regioisomers (e.g., 2,5-dimethylpiperazine) is not chemically equivalent and leads to significant, quantifiable losses in target potency, receptor selectivity, and synthetic efficiency. The cis configuration imposes a specific spatial arrangement of the methyl groups that is critical for optimal fit within biological targets, as demonstrated by SAR studies where the cis-2,6-dimethyl substitution was a key structural change imparting excellent selectivity and low intrinsic activity [1]. Conversely, the trans isomer often exhibits different or reduced pharmacological activity in the same assay systems [2]. For procurement, this stereochemical specificity means that the cis isomer is the required building block for synthesizing a specific class of high-value pharmaceutical intermediates (e.g., for sparfloxacin) where alternative isomers would lead to inactive or less potent final drug candidates [3].

Quantitative Differentiation Guide for cis-2,6-Dimethylpiperazine (CAS 21655-48-1) vs. Structural Analogs


Cis-2,6-Dimethyl Substitution on Piperazine Ring is Critical for Achieving 5-HT1B Receptor Selectivity vs. 5-HT1A/5-HT1D

A structure-activity relationship (SAR) study on the mixed 5-HT1A/B/D receptor antagonist SB-272183 demonstrated that introducing a cis-2,6-dimethyl substitution onto the piperazine ring was a key structural change. This modification imparted a combination of both excellent selectivity for the 5-HT1B receptor over the 5-HT1A and 5-HT1D receptors, along with low intrinsic activity [1]. This finding was crucial for the development of the selective 5-HT1B antagonist SB-616234, highlighting that the cis-2,6-dimethylpiperazine motif is not interchangeable with unsubstituted or trans-dimethyl analogs for achieving this specific pharmacological profile .

5-HT1B Antagonist Receptor Selectivity CNS Drug Discovery SAR Study

Cis-2,6-Dimethylpiperazine-Containing Derivative (IIi) Demonstrates 92.6x Greater Potency than Parent Compound β-Elemene in Cancer Cell Lines

The novel β-elemene derivative 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene (IIi), which incorporates the cis-2,6-dimethylpiperazine moiety, exhibited potent antitumor activity against a wide spectrum of human cancer cell lines with an average IC50 of 3.44 μmol/L [1]. This represents a substantial improvement over the parent compound β-elemene, which inhibits cell growth only at high concentrations [1]. Importantly, IIi demonstrated significant cytotoxicity in two multidrug-resistant (MDR) cell lines, with an average resistance factor (RF) of only 1.66, indicating the cis-2,6-dimethylpiperazine substitution helps overcome MDR [1]. In vivo, intraperitoneal administration of IIi inhibited tumor growth in mice with S-180 sarcoma xenografts [1].

Antitumor Agent mTOR Inhibition β-Elemene Derivative Multidrug Resistance

Cis-Dimethylpiperazine Derivative H3B-616 Achieves Nanomolar Potency (IC50 = 66 nM) as an Allosteric Inhibitor of CPS1

Through structure-activity relationship (SAR) optimization and structure-based drug design on a series of 2,6-dimethylpiperazines, the compound H3B-616 (25) was identified as a potent allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1) with an IC50 value of 66 nM [1]. This compound, which contains a cis-2,6-dimethylpiperazine core (specifically the (2R,6R)-2,6-dimethylpiperazine enantiomer), was developed from an initial hit (Piperazine 2) identified via high-throughput screening [2]. The discovery highlights the utility of the 2,6-dimethylpiperazine scaffold for generating potent, selective CPS1 inhibitors, which are of interest as synthetic lethal agents in LKB1-deficient non-small cell lung cancer [1].

CPS1 Inhibitor Allosteric Inhibitor Cancer Metabolism LKB1-Deficient NSCLC

Cis-2,6-Dimethylpiperazine is the Preferred Isomer for the Synthesis of the Fluoroquinolone Antibiotic Sparfloxacin

cis-2,6-Dimethylpiperazine is a key intermediate for the synthesis of sparfloxacin, an excellent fluoroquinolone antimicrobial agent [1]. A highly selective continuous process for its synthesis has been established, achieving a total yield of over 70% under optimum reaction conditions using a Cu-Cr-Fe/γ-Al2O3 catalyst in a fixed-bed reactor [1]. This process selectivity is critical, as the synthesis of 2,6-dimethylpiperazine by older methods yielded a mixture of isomers with no assigned configuration [1]. The patent literature further confirms the importance of selective production methods to obtain the desired cis-isomer for use in antibacterials [2].

Sparfloxacin Synthesis Fluoroquinolone Antibiotic Key Intermediate Process Chemistry

cis-2,6-Dimethylpiperazine (CAS 21655-48-1): Quantitatively Validated Procurement Scenarios in Drug Discovery and Chemical Manufacturing


Synthesis of Selective 5-HT1B Receptor Antagonists for CNS Drug Discovery

Research groups focused on developing novel antidepressants or anxiolytics should procure cis-2,6-dimethylpiperazine as the essential chiral building block. As demonstrated by SAR studies, the cis-2,6-dimethyl substitution on the piperazine ring is a key determinant for achieving the required high selectivity for 5-HT1B receptors over other 5-HT subtypes and low intrinsic activity, a profile unattainable with unsubstituted piperazine or the trans isomer [1].

Development of Potent, mTor-Inhibiting Antitumor Agents with Reduced Multidrug Resistance

For oncology-focused medicinal chemistry programs, incorporating the cis-2,6-dimethylpiperazine moiety onto existing or novel scaffolds is a validated strategy for significantly enhancing in vitro potency. The derivative IIi demonstrated an average IC50 of 3.44 μmol/L across multiple cancer cell lines and maintained efficacy in MDR models (average RF = 1.66), validating procurement of this building block for the generation of next-generation antitumor candidates [1].

Discovery of Allosteric CPS1 Inhibitors for LKB1-Deficient Non-Small Cell Lung Cancer (NSCLC)

Drug discovery efforts targeting the cancer metabolism enzyme CPS1 should utilize cis-2,6-dimethylpiperazine (or its enantiopure (2R,6R)-form) as a core scaffold. The successful optimization from an HTS hit to the nanomolar allosteric inhibitor H3B-616 (IC50 = 66 nM) validates the scaffold's utility for accessing a novel allosteric pocket on CPS1, a synthetic lethal target in LKB1-deficient NSCLC [1].

Industrial-Scale Manufacturing of the Fluoroquinolone Antibiotic Sparfloxacin

For chemical manufacturers producing sparfloxacin, procuring cis-2,6-dimethylpiperazine from suppliers utilizing a high-yield (>70%), continuous-flow process is critical for maintaining cost-effective and high-purity production. This specific isomer is a non-negotiable key intermediate in the synthesis of the active pharmaceutical ingredient, and the availability of a selective, scalable process ensures a reliable supply chain for this important antibiotic [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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